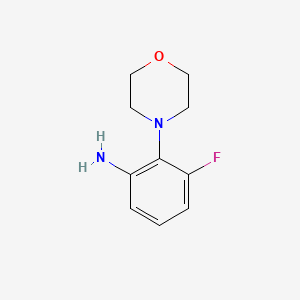

3-Fluoro-2-morpholinoaniline

Description

Structural Context within Fluorinated Amines

The chemical architecture of 3-fluoro-2-morpholinoaniline places it within the significant class of fluorinated aromatic amines. The inclusion of a fluorine atom on the aniline (B41778) ring is a key structural feature. Fluorine is the most electronegative element, and its presence can significantly alter the physicochemical properties of a molecule. researchgate.netnih.gov It can modulate the acidity (pKa) of the nearby amino group, influence the molecule's lipophilicity, and enhance its metabolic stability by blocking sites susceptible to metabolic degradation. nih.govmdpi.com These attributes are highly sought after in drug design. researchgate.netnih.gov

The aniline part of the molecule provides a primary aromatic amine group, a common functional group that is highly reactive and susceptible to a variety of chemical transformations, including electrophilic substitution and diazotization. wikipedia.org The morpholine (B109124) group, a six-membered heterocycle containing both an ether and a secondary amine function, is another critical component. cymitquimica.com This group is often incorporated into potential drug candidates to improve aqueous solubility and bioavailability, which are crucial pharmacokinetic properties. The specific ortho-positioning of the morpholine group relative to the amine in this compound creates a sterically hindered environment that can influence the regioselectivity of subsequent reactions.

Significance as a Precursor in Complex Molecule Synthesis

The true value of this compound in organic chemistry lies in its utility as a precursor or intermediate for constructing more elaborate molecular frameworks. Substituted anilines are foundational materials for a wide range of chemicals, including dyes, polymers, and pharmaceuticals. wikipedia.orgtohoku.ac.jp

The primary amine of this compound serves as a reactive handle for various synthetic transformations. For instance, it can undergo diazotization reactions, allowing the amine group to be converted into other functionalities like hydroxyl, cyano, or halide groups. wikipedia.org It is also a key component in condensation reactions with aldehydes and ketones to form Schiff bases, a class of compounds investigated for various biological activities. smolecule.com

In the realm of medicinal chemistry, this compound is particularly valuable. It has been used as a starting material in the synthesis of kinase inhibitors. google.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their inhibition is a major strategy in cancer therapy. The specific arrangement of the fluoro, amino, and morpholino groups on the aniline scaffold provides a template that can be elaborated upon to create potent and selective inhibitors for specific kinase targets. google.com For example, patent literature describes the use of 3-fluoro-4-morpholinoaniline (B119058), a closely related isomer, in the preparation of inhibitors for DYRK/CLK kinases, which are implicated in conditions like Alzheimer's disease and cancer. google.com

Evolution of Research Interests in this compound

Research interest in substituted anilines, including fluorinated and morpholine-containing variants, has grown in tandem with the increasing sophistication of organic synthesis and the demands of drug discovery. scispace.com Initially, the focus may have been on the fundamental synthesis and characterization of such molecules. The synthesis of related compounds like 4-fluoro-2-morpholinoaniline (B1441221) often involves a nucleophilic aromatic substitution reaction, where morpholine displaces a fluorine or other leaving group on a nitro-substituted benzene (B151609) ring, followed by the reduction of the nitro group to an amine.

Over time, the focus has shifted towards application-driven research. The recognition of fluorinated compounds' favorable properties in pharmaceuticals has spurred the development and use of building blocks like this compound. nih.govmdpi.com The drive to create new kinase inhibitors and other biologically active agents has led researchers to explore a vast chemical space, with substituted anilines serving as reliable starting points. google.com The evolution of synthetic methodologies, such as new metal-catalyzed cross-coupling reactions, has further expanded the possibilities for modifying and functionalizing these aniline cores in novel ways. tohoku.ac.jpresearchgate.net While specific historical milestones for this compound are not extensively documented in broad literature, its importance is tied to the broader trends in medicinal chemistry, particularly the pursuit of new therapeutics for cancer and neurological disorders. google.comresearchgate.net

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₀H₁₃FN₂O | Main subject of the article |

| Aniline | C₆H₅NH₂ | Parent aromatic amine wikipedia.org |

| Morpholine | C₄H₉NO | Heterocyclic amine and ether moiety cymitquimica.com |

| 4-Fluoro-2-morpholinoaniline | C₁₀H₁₃FN₂O | Related isomer, synthesis intermediate |

| 3-Fluoro-4-morpholinoaniline | C₁₀H₁₃FN₂O | Related isomer, precursor for kinase inhibitors google.comossila.com |

| Schiff Bases | R₂C=NR' | Class of compounds formed from amines and carbonyls smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-morpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-2-1-3-9(12)10(8)13-4-6-14-7-5-13/h1-3H,4-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAQRABPYFPGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering for 3 Fluoro 4 Morpholinoaniline

Established Reaction Pathways for 3-Fluoro-4-morpholinoaniline (B119058) Generation

The traditional and most established method for synthesizing 3-fluoro-4-morpholinoaniline involves a two-step process: the nucleophilic aromatic substitution (SNAr) of a fluorinated nitrobenzene (B124822) precursor with morpholine (B109124), followed by the reduction of the resulting nitro intermediate.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr reaction is a cornerstone of synthesizing 3-fluoro-4-morpholinoaniline. vapourtec.com This reaction involves the attack of a nucleophile, in this case, morpholine, on an electron-deficient aromatic ring, leading to the displacement of a leaving group. vapourtec.com The presence of a nitro group on the aromatic ring is crucial as it activates the ring towards nucleophilic attack. vapourtec.comvulcanchem.com

The synthesis typically commences with a fluorinated nitrobenzene derivative, most commonly 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene. researchgate.netencyclopedia.pub The reaction with morpholine results in the formation of 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.netthieme-connect.com The fluorine atom at the position ortho to the nitro group is generally more susceptible to substitution due to the strong electron-withdrawing influence of the nitro group at this position. vulcanchem.com

In a typical procedure, 1,2-difluoro-4-nitrobenzene is reacted with morpholine. researchgate.net This can be performed under neat conditions or in a suitable solvent. researchgate.net The reaction leads to the selective substitution of the fluorine atom at the 4-position of the morpholine ring, yielding 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.netthieme-connect.com

Table 1: SNAr Reaction with Fluorinated Nitrobenzene Precursors

| Precursor | Reagent | Intermediate Product | Reference |

|---|---|---|---|

| 1,2-Difluoro-4-nitrobenzene | Morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholine | researchgate.net |

| 3,4-Difluoronitrobenzene | Morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholine | encyclopedia.pub |

Following the successful SNAr reaction, the nitro group of the intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, is reduced to an amine to yield the final product, 3-fluoro-4-morpholinoaniline. researchgate.netthieme-connect.com Several methods for this reduction have been established.

A common and effective method is catalytic hydrogenation. This involves reacting the nitro intermediate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). thieme-connect.comarkat-usa.org This method is often preferred due to its high efficiency and the clean nature of the reaction, with water being the primary byproduct.

Alternatively, chemical reduction methods can be employed. A widely used system is iron powder in the presence of an ammonium (B1175870) chloride solution (Fe/NH4Cl). researchgate.net Other reducing agents like sodium borohydride (B1222165) in combination with a catalyst or ammonium formate (B1220265) have also been utilized. google.com

Table 2: Catalytic Reduction Methods

| Intermediate | Reducing Agent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe/NH4Cl | 3-Fluoro-4-morpholinoaniline | - | researchgate.net |

| 4-(2-Fluoro-4-nitrophenyl)morpholine | 10% Palladium on carbon/H₂ | 3-Fluoro-4-morpholinoaniline | 92% | thieme-connect.com |

| 3-Fluoro-4-morpholinonitrobenzene | Ammonium formate | 3-Fluoro-4-morpholinoaniline | - | google.com |

The efficiency and selectivity of the SNAr reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the presence and type of base, and the reaction temperature.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used to facilitate the SNAr reaction. researchgate.net Ethanol (B145695) has also been employed as a solvent. vapourtec.com In some cases, a mixture of solvents like 1,4-dioxane (B91453) and N,N-dimethylformamide is used to enhance the reaction rate and solubility of reactants and byproducts. encyclopedia.pub

Bases: The presence of a base is often necessary to neutralize the hydrofluoric acid generated as a byproduct of the reaction. ichrom.com Organic bases like triethylamine (B128534) or inorganic bases such as potassium carbonate can be used. ichrom.com

Temperature: The reaction is typically conducted at elevated temperatures, often at reflux, to ensure a reasonable reaction rate. researchgate.net Temperatures in the range of 80–120°C are common for SNAr reactions in polar aprotic solvents.

For the reduction step, particularly with catalytic hydrogenation, the reaction is often carried out at room temperature or slightly elevated temperatures (25-50°C).

Catalytic Reduction of Nitro Aromatic Intermediates

Alternative Synthetic Approaches and Efficiency Improvements

Another area of improvement is the purification of the final product. Techniques like recrystallization from solvents such as aqueous methanol (B129727) or a mixture of ethanol and water are used to obtain high-purity 3-fluoro-4-morpholinoaniline. thieme-connect.com Column chromatography is also a viable purification method. thieme-connect.com

Innovation in Synthetic Routes to 3-Fluoro-4-morpholinoaniline

Significant innovation in the synthesis of 3-fluoro-4-morpholinoaniline has been achieved through the application of flow chemistry. vapourtec.comnih.gov Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling hazardous reagents and exothermic reactions, and the potential for in-line purification. vapourtec.comgoogle.com

The synthesis of 3-fluoro-4-morpholinoaniline has been successfully demonstrated in a micro-channel reactor. google.com This method involves the sequential preheating and reaction of the starting materials in dedicated modules, allowing for precise control over reaction conditions and leading to high yields and purity with reduced energy consumption. google.com

Furthermore, the integration of a flow reactor with a simulated moving bed (SMB) chromatography module allows for the continuous synthesis and purification of the desired product. nih.gov This integrated approach can continuously separate the monosubstituted product from byproducts with high purity. nih.gov These advancements in reaction engineering represent a significant step towards more efficient, safer, and scalable production of 3-fluoro-4-morpholinoaniline.

One-Pot Reaction Sequences

One-pot syntheses involving 3-fluoro-4-morpholinoaniline are prominent for their efficiency, reducing the need for intermediate isolation and purification steps. These sequences often utilize the amine functionality of the compound for further reactions.

A notable example is an L-proline-mediated three-component Mannich reaction. nih.gov This process involves reacting commercially available 3-fluoro-4-morpholinoaniline with aqueous formaldehyde (B43269) and α-hydroxyacetone, followed by a one-step cyclization to create the core structure of oxazolidinone antibiotics. nih.gov Similarly, one-pot methods are employed to synthesize 1,2,3-triazole derivatives by reacting 3-fluoro-4-morpholinoaniline with an alkyne and triflyl azide (B81097). researchgate.net Another one-pot process describes the use of 3-fluoro-4-morpholinoaniline and (R)-Epichlorohydrin in the presence of a recyclable heterogeneous catalyst to prepare substituted phthalimido oxazolidinone compounds. google.com

| Reaction Type | Reactants | Product Class | Reference |

| Mannich Reaction | 3-Fluoro-4-morpholinoaniline, Formaldehyde, α-Hydroxyacetone | Oxazolidinones | nih.gov |

| Cycloaddition | 3-Fluoro-4-morpholinoaniline, Alkyne, Triflyl Azide | 1,2,3-Triazoles | researchgate.net |

| Condensation/Cyclization | 3-Fluoro-4-morpholinoaniline, (R)-Epichlorohydrin | Phthalimido Oxazolidinones | google.com |

Investigation of Novel Precursor Materials

The conventional synthesis of 3-fluoro-4-morpholinoaniline typically starts from fluorinated nitrobenzene derivatives. researchgate.netresearchgate.netgoogle.com The common route involves the nucleophilic aromatic substitution of morpholine onto 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene. researchgate.netgoogle.com This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine. The subsequent step is the reduction of the nitro group to an amine, often accomplished using agents like iron powder with ammonium chloride (Fe/NH₄Cl) or through catalytic hydrogenation, to produce the final 3-fluoro-4-morpholinoaniline. researchgate.netgoogle.com

Alternative precursors and pathways have been explored. One such route begins with 3,4-difluorobenzoic acid, which reacts with morpholine. google.com The resulting 3-fluoro-4-(morpholin-1-yl)benzoic acid is then converted to the target aniline (B41778) through a multi-step process. google.com The investigation into different starting materials aims to improve reaction safety, yield, and cost-effectiveness.

Table of Precursors and Reagents:

Sustainable Synthesis Considerations

Efforts toward developing more environmentally friendly synthetic routes for 3-fluoro-4-morpholinoaniline are ongoing. A key development is the use of micro-channel reactors for its synthesis. google.com This technology offers enhanced control over reaction parameters, improved safety, and can lead to higher yields and purity, aligning with the principles of green chemistry. google.com

Another sustainable approach involves the use of microwave-assisted synthesis. This method can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Furthermore, the application of recyclable heterogeneous catalysts, such as alumina (B75360) sulfonic acid, in subsequent reactions minimizes chemical waste and allows for easier product purification. google.com

Chemical Transformations and Derivatization Strategies Utilizing 3-Fluoro-4-morpholinoaniline

The primary amine group and the electron-rich aromatic ring of 3-fluoro-4-morpholinoaniline make it a versatile substrate for a wide range of chemical transformations and derivatization strategies.

Formation of Sulfonamide Conjugates

The reaction of 3-fluoro-4-morpholinoaniline with various substituted aryl sulfonyl chlorides readily yields a series of sulfonamide derivatives. researchgate.netacgpubs.org These reactions are typically carried out to explore the biological potential of the resulting conjugates. ncl.res.in The synthesis provides the desired sulfonamide products in good yields, generally ranging from 70% to 90%. researchgate.netncl.res.in These derivatives have been investigated for their antimicrobial and anticancer activities. ncl.res.inacs.org

Synthesis of Carbamate (B1207046) Analogs

Carbamate analogs of 3-fluoro-4-morpholinoaniline are synthesized by reacting the parent aniline with different chloroformates, such as substituted aryl or acyclic chloroformates. researchgate.netacgpubs.org This derivatization is of significant interest, particularly as an intermediate step in the synthesis of pharmaceuticals. researchgate.net For instance, Benzyl (3-fluoro-4-morpholinophenyl)carbamate is a key intermediate in the synthesis of the antibiotic linezolid (B1675486). ossila.comnih.gov The synthesis generally proceeds with high yields (75–89%). researchgate.net

Examples of Carbamate Precursors:

Construction of Schiff Bases and Related Imines

The primary amine of 3-fluoro-4-morpholinoaniline readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). ossila.comacta.co.in This reaction is typically performed by refluxing equimolar amounts of the aniline and the carbonyl compound in a solvent like methanol, sometimes with acid or base catalysis to improve yields. acta.co.in A variety of carbonyl compounds, including substituted benzaldehydes and quinoline-2-carbaldehyde, have been used to create a diverse library of Schiff bases derived from 3-fluoro-4-morpholinoaniline. ossila.comrsc.org These compounds are often evaluated for their biological activities. ossila.com

Incorporation into Heterocyclic Ring Systems

The primary amine of 3-fluoro-4-morpholinoaniline serves as a versatile nucleophilic handle for the construction of various heterocyclic systems. This strategic incorporation is a cornerstone in medicinal chemistry, allowing for the development of complex molecules with diverse pharmacological profiles. The following sections detail the synthetic methodologies for integrating this key aniline into oxazolidinone, triazole, and tetrazole ring systems.

Oxazolidinone Core Synthesis

The synthesis of the oxazolidinone core from 3-fluoro-4-morpholinoaniline is a critical step in the preparation of linezolid and its analogues, a class of potent antibacterial agents. orientjchem.orgrjlbpcs.com The oxazolidinone ring is a privileged scaffold known to exhibit significant activity against Gram-positive bacteria. rjlbpcs.com

Several synthetic strategies have been developed to construct this heterocyclic system. A common approach involves the reaction of 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin. orientjchem.orgrjlbpcs.com For instance, one method involves reacting these two precursors in methanol, followed by cyclization with carbonyldiimidazole in dichloromethane (B109758) to form the oxazolidinone ring. orientjchem.org This intermediate, (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, can be further modified, such as through condensation with potassium phthalimide, to yield advanced intermediates for drugs like Linezolid. orientjchem.org

Another reported pathway involves the reaction of 3-fluoro-4-morpholinylphenyl isocyanate, derived from the aniline, with (R)-glycidyl butyrate. google.com The resulting product is then cyclized using a base like sodium methoxide (B1231860) to yield the desired (R)-N-(3-fluoro-4-morpholinophenyl)-oxazolidinone-5-methyl alcohol, a key intermediate for linezolid. google.com Microwave-assisted synthesis has also been explored as an efficient, one-pot method. This involves a three-component Mannich reaction between 3-fluoro-4-morpholinoaniline, aqueous formaldehyde, and α-hydroxyacetone, followed by a cyclization step to form the oxazolidinone core. nih.gov

Table 1: Selected Synthetic Routes for Oxazolidinone Core Synthesis

| Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|

Triazole Scaffold Integration

The 1,2,3-triazole ring is a highly valued scaffold in drug discovery, known for its stability and ability to engage in hydrogen bonding. The integration of this moiety with the 3-fluoro-4-morpholinoaniline framework has been achieved primarily through copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry."

A general and efficient method involves a one-pot, three-component synthesis. researchgate.net This process starts with the in situ generation of 4-(4-azido-2-fluorophenyl)morpholine from 3-fluoro-4-morpholinoaniline via a diazotization-azidation sequence. researchgate.net The resulting azide readily undergoes a cycloaddition reaction with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield a series of 1,4-disubstituted 4-[3-fluoro-4-(morpholin-4-yl)]phenyl-1H-1,2,3-triazole derivatives. researchgate.netresearchgate.net These hybrid molecules have been investigated for their potential as antibacterial and anticancer agents. researchgate.net

The versatility of this approach allows for the introduction of diverse substituents on the triazole ring by simply varying the alkyne coupling partner, leading to the creation of large chemical libraries for structure-activity relationship (SAR) studies. researchgate.netacs.org

Table 2: General Scheme for Triazole Scaffold Integration

| Step | Description | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| 1 | Diazotization-Azidation | NaNO₂, HCl, NaN₃ | 4-(4-Azido-2-fluorophenyl)morpholine | researchgate.net |

| 2 | Cu(I)-Catalyzed Cycloaddition | Terminal Alkyne, Copper(I) source | 4-[3-Fluoro-4-(morpholin-4-yl)]phenyl-1H-1,2,3-triazole derivatives | researchgate.netresearchgate.net |

Tetrazole Moiety Introduction

The tetrazole group is recognized as a bioisostere for the carboxylic acid functional group, offering improved metabolic stability and bioavailability in certain drug candidates. arkat-usa.org The introduction of a tetrazole moiety onto the 3-fluoro-4-morpholinoaniline backbone has been successfully demonstrated.

One synthetic route involves treating 3-fluoro-4-morpholinoaniline with triethyl orthoformate and sodium azide in acetic acid at elevated temperatures. arkat-usa.org This reaction sequence facilitates the construction of the tetrazole ring directly on the aromatic system, yielding 4-(2-fluoro-4-(1H-tetrazol-1-yl)phenyl)morpholine. arkat-usa.org This intermediate can then be further functionalized. For example, it can be converted to 1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-amine, which serves as a precursor for a series of N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amide derivatives. arkat-usa.orgresearchgate.net These tetrazole-morpholine hybrids have been synthesized and evaluated for their potential antibacterial activities. researchgate.net

Table 3: Synthetic Approach for Tetrazole Moiety Introduction

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| 3-Fluoro-4-morpholinoaniline | Triethyl orthoformate, Sodium azide, Acetic acid | 4-(2-Fluoro-4-(1H-tetrazol-1-yl)phenyl)morpholine | arkat-usa.org |

Exploration of Other Functional Group Modifications

Beyond the construction of complex heterocyclic systems, the primary amine of 3-fluoro-4-morpholinoaniline allows for a range of other functional group modifications. These derivatizations are often pursued to fine-tune the electronic, steric, and lipophilic properties of the molecule, which can significantly impact its biological activity.

Key modifications include the formation of sulfonamides and carbamates. researchgate.netossila.com

Sulfonamides are typically synthesized by reacting 3-fluoro-4-morpholinoaniline with various substituted aryl sulfonyl chlorides in the presence of a base. researchgate.netresearchgate.net

Carbamates are similarly prepared through the reaction of the aniline with substituted aryl or acyclic chloroformates. researchgate.netossila.com

These derivatives have been synthesized in good yields and evaluated for their antimicrobial properties. researchgate.netossila.com Another common modification is the formation of Schiff bases (imines) through condensation reactions with various aldehydes. ossila.com The resulting Schiff base derivatives have shown potential for enhanced biofilm inhibition compared to parent compounds. ossila.com

These functionalization strategies highlight the utility of 3-fluoro-4-morpholinoaniline as a versatile building block, enabling the synthesis of diverse chemical entities for screening in drug discovery programs. researchgate.netossila.com

Computational and Theoretical Investigations of 3 Fluoro 4 Morpholinoaniline and Its Derivatives

Quantum Chemical Analyses

Quantum chemical analyses are fundamental in understanding the behavior of 3-Fluoro-4-morpholinoaniline (B119058) at a molecular level. These computational methods allow for the prediction of its electronic and structural properties, which are crucial for its application in various chemical syntheses and material science.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For 3-Fluoro-4-morpholinoaniline and its derivatives, DFT calculations, particularly using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method, are commonly employed to predict molecular geometries, electronic properties, and reactivity. medjchem.compnrjournal.com This method provides a reliable balance between computational cost and accuracy for organic molecules.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. For derivatives of 3-Fluoro-4-morpholinoaniline, such as Benzyl(3-fluoro-4-morpholinophenyl)carbamate, studies have utilized basis sets like 6-311++G(d,p) and cc-pVDZ in conjunction with the B3LYP method. pnrjournal.com Comparisons between these basis sets show slight variations in the calculated parameters, with the 6-311++G(d,p) basis set often yielding slightly different values for properties like dipole moment compared to the cc-pVDZ basis set. pnrjournal.com The selection of an appropriate basis set is critical for obtaining results that correlate well with experimental data.

DFT calculations are instrumental in optimizing the molecular geometry of 3-Fluoro-4-morpholinoaniline derivatives to their lowest energy state. This process provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, in the optimized structure of Benzyl(3-fluoro-4-morpholinophenyl)carbamate, calculated bond angles for C-C-H ranged from approximately 106.5° to 121.8°, while the C-C-F bond angles were found to be around 117.6° and 119.2°. pnrjournal.com These optimized structural parameters are crucial for understanding the molecule's three-dimensional conformation and steric effects.

| Parameter | Value (B3LYP/cc-pVDZ) |

| C-C-F Bond Angle | 117.5878° |

| C-C-F Bond Angle | 119.1602° |

| C1-N10-C17 Bond Angle | 128.1788° |

| O7–C17–O8 Bond Angle | 124.4509° |

| Data for Benzyl(3-fluoro-4-morpholinophenyl)carbamate. pnrjournal.com |

Basis Set Dependency and Level of Theory Considerations

Natural Bond Orbital (NBO) and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and hyperconjugative interactions within a molecule. pnrjournal.com This analysis provides insights into the stability arising from electron delocalization from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs. In derivatives of 3-Fluoro-4-morpholinoaniline, NBO analysis reveals strong conjugative interactions, indicating significant π-electron cloud movement from donor to acceptor moieties, which leads to molecular polarization. researchgate.net The search for these interactions is typically performed until a stable Lewis structure with the lowest possible non-Lewis occupancy is identified. uni-rostock.de

Frontier Molecular Orbital (FMO) Characteristics and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. libretexts.org For derivatives of 3-Fluoro-4-morpholinoaniline, DFT calculations are used to determine the energies of these orbitals. medjchem.com A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these frontier orbitals across the molecule helps in identifying the most probable sites for electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. medjchem.com The MEP map uses a color scale to represent different electrostatic potential values. In the context of 3-Fluoro-4-morpholinoaniline derivatives, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. medjchem.com Green areas denote regions with a neutral potential. This visual representation is crucial for understanding intermolecular interactions.

Molecular Docking and Simulation Methodologies

Molecular docking and simulation are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (target), such as a protein or enzyme.

Ligand-Target Interaction Profiling

Molecular docking studies have been instrumental in exploring the potential of 3-fluoro-4-morpholinoaniline derivatives as inhibitors of bacterial DNA gyrase. researchgate.netcabidigitallibrary.org This enzyme is a crucial target for antibacterial agents because it is essential for bacterial DNA replication and cell division. als-journal.com In silico research has often focused on the DNA gyrase topoisomerase II from E. coli (PDB: 1KZN). researchgate.netcabidigitallibrary.org

Computational analyses predict the binding of these compounds to the active site of DNA gyrase, providing insights into the potential mechanism of their antibacterial action. cabidigitallibrary.org The docking results for derivatives of 3-fluoro-4-morpholinoaniline indicate that they can bind to the same active pocket as known inhibitors like ciprofloxacin. als-journal.com

The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the target protein. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. cabidigitallibrary.org Molecular docking simulations calculate these affinities and predict the specific binding modes, identifying key interactions such as hydrogen bonds and hydrophobic interactions between the compound and amino acid residues in the active site of the enzyme. researchgate.net For instance, studies on related morpholinoaniline derivatives have shown binding affinities ranging from -4.2 to -5.1 kcal/mol with certain bacterial proteins. mdpi.com

Investigation of Interactions with Bacterial DNA Gyrase Enzymes

In Silico Prediction of Pharmacokinetic Parameters

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a computational method used to predict the pharmacokinetic properties of a compound. cabidigitallibrary.org These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a molecule. als-journal.com In silico tools like SwissADME are utilized to calculate various parameters. als-journal.com For derivatives of 3-fluoro-4-morpholinoaniline, these studies have suggested good pharmacokinetic characteristics, indicating their potential as effective lead candidates for antibacterial agents. researchgate.net

Spectroscopic Data Correlation with Theoretical Models (e.g., NMR, IR, Mass Spectrometry)

Theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to predict spectroscopic properties. These theoretical predictions are then compared with experimental data to validate the molecular structure and understand its electronic properties.

For a derivative of 3-fluoro-4-morpholinoaniline, (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)naphthalen-2-ol, researchers have correlated experimental data with computational models. researchgate.net

Table 1: Experimental and Theoretical Spectroscopic Data for a 3-Fluoro-4-morpholinoaniline Derivative

| Spectroscopic Technique | Experimental Data (cm⁻¹) researchgate.net | Theoretical Model |

| FT-IR (KBr) | 3146.8 (N-H), 1572.1 (C=N), 1488.7 (C=C), 1376.6 (C-N) | DFT/B3LYP |

The ¹H NMR and ¹³C NMR spectra are also crucial for structural elucidation. For 3-fluoro-4-morpholinoaniline itself, characteristic signals have been reported. mdpi.com

Table 2: ¹H NMR Spectral Data for 3-Fluoro-4-morpholinoaniline

| Proton | Chemical Shift (δ, ppm) mdpi.com | Multiplicity | Coupling Constant (J, Hz) |

| Aniline (B41778) H-5 | 6.81-6.77 | m | |

| Aniline H-2 | 6.43 | dd | 13.5, 2.5 |

| Aniline H-6 | 6.40 | dd | 8.4, 3.1 |

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be compared to the calculated molecular weight to confirm the elemental composition of the synthesized compound.

Conformational Landscape Exploration

The conformational analysis of 3-fluoro-4-morpholinoaniline and its derivatives involves exploring the different spatial arrangements of the atoms in the molecule and their relative energies. This is crucial for understanding how the molecule interacts with its biological target.

Table 3: Comparison of Experimental and Theoretical Bond Lengths (Å) for a 3-Fluoro-4-morpholinoaniline Derivative researchgate.net

| Bond Type | Experimental (XRD) | Theoretical (AM1) | Theoretical (B3LYP) |

| Aromatic C-H | 0.930 | 1.084 | 1.099 |

| Alkenyl C-H | 0.970 | 1.102 | 1.115 |

Advanced Applications and Research Utility of 3 Fluoro 4 Morpholinoaniline

Contributions to Pharmaceutical Agent Development

3-Fluoro-4-morpholinoaniline (B119058) has proven to be a critical component in the synthesis of various pharmaceutical agents, ranging from established antibiotics to novel therapeutic candidates for a variety of diseases. Its role as a key intermediate and building block has been instrumental in advancing medicinal chemistry.

Intermediate in Oxazolidinone Antibiotic Synthesis (e.g., Linezolid)

One of the most significant applications of 3-fluoro-4-morpholinoaniline is its role as a key intermediate in the synthesis of Linezolid (B1675486). innospk.cominnospk.comgoogle.com Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, which is effective against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). innospk.commdpi.comencyclopedia.pub The synthesis of Linezolid heavily relies on high-purity 3-fluoro-4-morpholinoaniline, which provides essential structural elements to the final drug molecule. innospk.comrjlbpcs.com

The process often involves the reaction of 3-fluoro-4-morpholinoaniline with other chemical reagents to construct the core oxazolidinone structure. researchgate.netnih.govgoogleapis.com For instance, a common synthetic route involves the reaction of 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin. rjlbpcs.comgoogleapis.com The fluorinated nature of the compound is believed to enhance the pharmacological profile of Linezolid, contributing to its potency and effectiveness. innospk.cominnospk.com

Table 1: Key Data on Linezolid Synthesis

| Starting Material | Key Intermediate | Final Product | Therapeutic Class |

| 3,4-Difluoronitrobenzene and Morpholine (B109124) | 3-Fluoro-4-morpholinoaniline | Linezolid | Oxazolidinone Antibiotic |

Building Block for New Antimicrobial Scaffolds

Beyond its role in Linezolid synthesis, 3-fluoro-4-morpholinoaniline serves as a versatile building block for the creation of novel antimicrobial scaffolds. innospk.comossila.com Researchers have utilized this compound to develop a variety of derivatives with potential antibacterial and antifungal properties. researchgate.netsmolecule.com

Studies have shown that modifications to the 3-fluoro-4-morpholinoaniline structure, such as the formation of Schiff bases, sulfonamides, and carbamates, can lead to compounds with significant antimicrobial activity. ossila.comresearchgate.net For example, Schiff bases derived from 3-fluoro-4-morpholinoaniline have demonstrated improved biofilm inhibition compared to standard antibiotics. ossila.comsmolecule.com Similarly, sulfonamide and carbamate (B1207046) derivatives have exhibited antimicrobial activity against various microbes with minimum inhibitory concentrations ranging from 6.25 to 25.0 μg/mL. ossila.com

Research has also explored the synthesis of 1,2,3-triazole derivatives using 3-fluoro-4-morpholinoaniline, which have shown potent antibacterial activity against Gram-positive bacterial strains. researchgate.netacs.org These findings highlight the potential of 3-fluoro-4-morpholinoaniline as a platform for discovering new classes of antimicrobial agents to combat the growing threat of antibiotic resistance.

Precursor in the Design of Anticancer Candidates

The utility of 3-fluoro-4-morpholinoaniline extends to the field of oncology, where it serves as a precursor in the design of potential anticancer agents. innospk.comossila.com The morpholine moiety is a well-known heterocyclic compound with recognized anti-cancer activity. ncl.res.in

Several studies have focused on synthesizing and evaluating derivatives of 3-fluoro-4-morpholinoaniline for their cytotoxic effects against various cancer cell lines. smolecule.comncl.res.inresearchgate.net For instance, novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have shown significant anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). ncl.res.in One such sulfonamide compound, NAM-5, exhibited IC50 values of 1.811 μM and 2.143 μM for MCF-7 and MDA-MB-231 cells, respectively. ncl.res.in

Furthermore, research into 1,2,3-triazole derivatives of 3-fluoro-4-morpholinoaniline has demonstrated potent cytotoxic activity against breast cancer (MCF-7) and cervical carcinoma (HeLa) cell lines. researchgate.net Boron-containing derivatives have also been synthesized and have shown promising antitumor activity against head and neck cancer cell lines. mdpi.com These studies underscore the value of 3-fluoro-4-morpholinoaniline as a scaffold for developing new and effective anticancer drug candidates.

Table 2: Anticancer Activity of 3-Fluoro-4-morpholinoaniline Derivatives

| Derivative Class | Cancer Cell Line | Reported Activity |

| Sulfonamides | MCF-7, MDA-MB-231 | Significant anti-proliferative activity |

| 1,2,3-Triazoles | MCF-7, HeLa | Potent cytotoxic activity |

| Boron-containing | Head and Neck Cancer | Promising antitumor activity |

Role in the Synthesis of Diverse Biologically Active Molecules

The chemical reactivity of 3-fluoro-4-morpholinoaniline makes it a valuable precursor for the synthesis of a wide array of other biologically active molecules. innospk.comresearchgate.net Its structure, featuring both an amine and an ether functionality within the morpholine ring, allows it to participate in a range of chemical reactions, making it an adaptable building block in organic synthesis. innospk.com

Researchers have synthesized various derivatives, including sulfonamides, carbamates, and Schiff bases, which have shown a spectrum of biological activities beyond antimicrobial and anticancer effects. researchgate.netsmolecule.com The fluorinated nature of the parent compound often enhances the pharmacological properties of its derivatives, such as improved solubility and potency. innospk.com This versatility positions 3-fluoro-4-morpholinoaniline as a crucial starting material for medicinal chemists aiming to develop novel therapeutic agents for a variety of diseases. innospk.comresearchgate.net

Innovations in Materials Science

In addition to its significant contributions to the pharmaceutical industry, 3-fluoro-4-morpholinoaniline is also finding applications in the field of materials science, particularly in the development of advanced electronic materials.

Incorporation into Organic Light-Emitting Diode (OLED) Structures

The unique electronic properties of 3-fluoro-4-morpholinoaniline and its derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). innospk.comossila.com OLEDs are a key technology in modern displays and lighting, and the development of new materials is crucial for improving their efficiency and performance.

Research has indicated that fluorinated 4-morpholinoaniline (B114313) derivatives can be used to tune the emission wavelength of carbon nanodots, which are a class of fluorescent nanomaterials with potential applications in OLEDs. ossila.com The incorporation of these molecules can influence the photoluminescence quantum yield of such materials. ossila.com While this area of research is still emerging, the potential to use 3-fluoro-4-morpholinoaniline-based compounds as building blocks for OLED materials opens up new avenues for innovation in materials science. ossila.comresearchgate.net

Modification of Carbon Nanodots for Photoluminescent Tuning

The compound 3-Fluoro-4-morpholinoaniline is instrumental in the surface modification of carbon nanodots (CNDs), a class of carbon-based nanomaterials known for their strong photoluminescence and biocompatibility. mdpi.combohrium.com The process of modifying CNDs with this fluorinated aniline (B41778) allows for the precise tuning of their light-emitting properties. ossila.com

The introduction of 3-Fluoro-4-morpholinoaniline onto the surface of CNDs can alter their electronic properties and surface states, which are critical factors governing photoluminescence. acs.org Research has shown that decorating phenylenediamine carbon nanodots with 4-morpholinoaniline can significantly enhance the photoluminescence quantum yield, increasing it from 28.3% to 41.8%. ossila.com The addition of the fluorine atom in 3-fluoro-4-morpholinoaniline provides a method to further tune the emission wavelength of these CNDs. ossila.com This tuning capability is crucial for developing advanced optical materials for applications such as color conversion in white light-emitting diodes (LEDs). ossila.com

The functional groups on the aniline, specifically the primary amine and the morpholine ring, facilitate its integration with the CND structure. ossila.cominnospk.com The fluorination of the molecule plays a key role in modulating the electronic and optical characteristics of the resulting CNDs. ossila.comgoogle.com This strategic modification is a key area of research for creating next-generation fluorescent probes and optoelectronic devices. smolecule.com

Table 1: Impact of Morpholinoaniline Derivatives on Carbon Nanodot Properties

| Modifier | Effect on Carbon Nanodot | Observed Improvement | Potential Application |

|---|---|---|---|

| 4-Morpholinoaniline | Increases photoluminescence quantum yield | Quantum yield improved from 28.3% to 41.8% ossila.com | Enhanced bioimaging, sensing |

| 3-Fluoro-4-morpholinoaniline | Tunes emission wavelength | Allows for precise color adjustment ossila.com | Color conversion in LEDs, specialized fluorescent labels ossila.comsmolecule.com |

Broader Utility in Organic Synthesis Research

Beyond its use in materials science, 3-Fluoro-4-morpholinoaniline is a highly valued component in the field of organic synthesis.

Versatile Building Block in Complex Molecular Architectures

The unique structure of 3-Fluoro-4-morpholinoaniline, which combines a fluorinated benzene (B151609) ring, a primary amine, and a morpholine moiety, makes it an exceptionally versatile building block for constructing complex molecules. innospk.com It serves as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and novel antimicrobial agents. ossila.comgoogle.com

Its primary amine group readily reacts with aldehydes and ketones to form Schiff bases, or with acylating agents to produce amides. ossila.comsmolecule.com For instance, it is a crucial precursor in the synthesis of Linezolid, an important antibiotic used against resistant bacterial infections. innospk.comgoogle.com The synthesis involves converting the aniline to an isocyanate, which then reacts with other intermediates to form the final oxazolidinone structure. google.com

Furthermore, derivatives of 3-fluoro-4-morpholinoaniline, such as sulfonamides and carbamates, have demonstrated significant antimicrobial activity. innospk.comals-journal.com The presence of the fluorine atom often enhances the metabolic stability and potency of the final pharmaceutical compounds. innospk.com Researchers have utilized this building block to create libraries of novel compounds for drug discovery programs, targeting diseases ranging from bacterial infections to cancer and neurodegenerative disorders. google.comresearchgate.netncl.res.in For example, it has been incorporated into pyridinylimidazole and pyrimidine (B1678525) scaffolds to develop potent kinase inhibitors for cancer therapy. nih.govacs.org

Retrosynthetic Target in Advanced Synthetic Planning

In the context of retrosynthesis, where chemists deconstruct a complex target molecule to identify potential starting materials, 3-Fluoro-4-morpholinoaniline often emerges as a key strategic fragment. Its structure represents a convergence of several important functional groups, making it an ideal disconnection point.

When planning the synthesis of complex pharmaceutical agents that contain a fluoro-morpholino-phenyl group, synthetic chemists can simplify the problem by identifying 3-Fluoro-4-morpholinoaniline as a commercially available or readily synthesizable starting material. arkat-usa.org The synthesis of this aniline itself typically involves a nucleophilic aromatic substitution reaction between 1,2-difluoro-4-nitrobenzene and morpholine, followed by the reduction of the nitro group. researchgate.netarkat-usa.org

Future Prospects and Emerging Research Frontiers

Discovery of Novel Synthetic Pathways and Catalytic Systems

The efficient and selective synthesis of 3-Fluoro-2-morpholinoaniline is a cornerstone for its broader application. While traditional methods such as nucleophilic aromatic substitution on activated fluoroaromatics followed by nitro group reduction are established, the future lies in the development of more sophisticated and sustainable synthetic strategies.

Emerging research is likely to focus on the application of advanced catalytic systems. For instance, palladium-catalyzed C-N cross-coupling reactions, which have revolutionized the synthesis of anilines, could be further optimized for the ortho-amination of challenging substrates like 1,2-difluorobenzene (B135520) or its derivatives with morpholine (B109124). The development of new phosphine (B1218219) ligands, such as the bulky and electron-rich GPhos, has already demonstrated the potential to catalyze C-N bond formation at room temperature with high efficiency and broad substrate scope. nih.gov Future investigations could tailor these catalytic systems to achieve even higher regioselectivity and yield for the synthesis of this compound, potentially reducing the need for harsh reaction conditions and protecting groups.

Furthermore, the exploration of alternative, more environmentally benign catalytic metals, such as copper or iron, is a promising avenue. rsc.org These earth-abundant metals could offer a cost-effective and sustainable alternative to palladium. The development of novel ligand scaffolds that can stabilize and activate these metals for efficient ortho-amination will be a key research focus.

Continuous-flow synthesis is another frontier that holds immense potential for the production of this compound. unito.it This technology offers advantages in terms of safety, scalability, and process control. A continuous-flow process for the synthesis of the isomeric 3-fluoro-4-morpholinoaniline (B119058) has been explored, involving a nucleophilic aromatic substitution followed by hydrogenation in a packed-bed reactor. unito.it Adapting and optimizing such a process for the 2-morpholino isomer could lead to a more efficient and industrially viable manufacturing route.

Elucidation of New Chemical Reactivities and Transformation Mechanisms

The unique electronic and steric environment of this compound, arising from the interplay of the fluoro, morpholino, and amino substituents, suggests a rich and underexplored reactive landscape. Future research will undoubtedly focus on elucidating the nuanced reactivity of this molecule and the mechanisms governing its transformations.

The presence of the primary amine offers a versatile handle for a wide array of chemical modifications. Beyond the formation of simple amides and sulfonamides, there is potential to explore more complex transformations. For example, the synthesis of novel heterocyclic systems through condensation reactions with various bifunctional reagents could lead to the discovery of new scaffolds with interesting biological or material properties.

Mechanistic studies, both experimental and computational, will be crucial in understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound. For instance, theoretical studies on related fluorinated anilines have investigated the mechanisms of photoinduced difluoroalkylation and BF3-catalyzed rearrangements. acs.orgacs.org Applying similar computational models to this compound could provide valuable insights into its reactivity and guide the design of new synthetic transformations. The influence of the ortho-morpholino group on the reactivity of the aniline (B41778) nitrogen and the aromatic ring is a particularly interesting area for mechanistic investigation.

Expansion of Therapeutic Applications Beyond Current Scope

While the isomeric 3-fluoro-4-morpholinoaniline is a well-known intermediate in the synthesis of the antibiotic linezolid (B1675486), the therapeutic potential of this compound and its derivatives remains largely untapped. researchgate.net The structural similarity to its famous isomer, coupled with the distinct substitution pattern, suggests that it could serve as a valuable scaffold for the development of new therapeutic agents.

Future research will likely explore the synthesis and biological evaluation of libraries of compounds derived from this compound. The synthesis of novel 2(1H)-quinolinone tethered 1,3,5-triazine (B166579) derivatives from 3-fluoro-4-morpholinoaniline demonstrates the potential for creating structurally diverse molecules with potential antimicrobial activity. icm.edu.pl Similar strategies can be applied to the 2-morpholino isomer. Furthermore, the development of novel 3-fluoro-4-morpholinoaniline derivatives has shown promise in the realm of anticancer research, with some compounds exhibiting significant anti-proliferative activity against breast cancer cell lines. researchgate.net Investigating the anticancer potential of derivatives of the 2-morpholino isomer is a logical and promising next step.

The unique stereoelectronic properties conferred by the fluorine and ortho-morpholino substituents could lead to derivatives with improved pharmacological profiles, such as enhanced metabolic stability, bioavailability, and target-binding affinity. Exploring its potential as a bioisostere for other chemical motifs in known drug molecules could also be a fruitful area of research.

Integration of High-Throughput Screening and Computational Methods for SAR/QSAR

The discovery of new therapeutic applications for this compound and its derivatives can be significantly accelerated through the integration of modern drug discovery technologies. High-throughput screening (HTS) of compound libraries is a powerful tool for identifying initial "hits" against a wide range of biological targets. chemdiv.com The creation of a dedicated library of diverse derivatives based on the this compound scaffold would be a valuable resource for such screening campaigns. nih.govnih.gov

In parallel, computational methods are set to play a pivotal role in guiding the design and optimization of new drug candidates. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can be employed to understand how modifications to the this compound core affect biological activity. uni-halle.de Molecular docking simulations can predict the binding modes of its derivatives to specific protein targets, providing insights for rational drug design. researchgate.net

These in silico approaches, when used in conjunction with experimental data, can create a powerful feedback loop for the rapid optimization of lead compounds, saving time and resources in the drug discovery pipeline. The future of drug discovery with this compound will likely involve a synergistic combination of synthetic chemistry, HTS, and computational modeling.

Development of Next-Generation Functional Materials

The application of fluorinated organic molecules is not limited to the life sciences. The unique electronic properties of the C-F bond make these compounds attractive for use in materials science, particularly in the field of organic electronics. The incorporation of fluorine into organic semiconductors can modulate their energy levels, improve their stability, and influence their solid-state packing, all of which are critical for device performance.

While the use of the isomeric 3-fluoro-4-morpholinoaniline has been explored in tuning the emission wavelength of carbon nanodots for applications in light-emitting diodes (OLEDs), the potential of this compound in this area is yet to be investigated. ossila.com The different substitution pattern could lead to materials with distinct photophysical properties. Future research could focus on synthesizing polymers or small molecules incorporating the this compound unit and evaluating their performance in organic electronic devices such as OLEDs and organic field-effect transistors (OFETs).

The ability of the morpholine group to engage in hydrogen bonding and other non-covalent interactions could also be exploited in the design of self-assembling materials with interesting supramolecular architectures. The combination of the rigid, fluorinated aromatic core and the flexible morpholine ring makes this compound a versatile building block for the construction of novel functional materials with tailored properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.